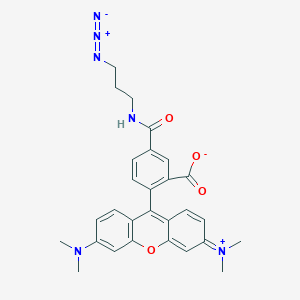

TAMRA azide, 5-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASWYZOPZJEQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-TAMRA Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097), a widely utilized fluorescent probe in biological research and drug development. This document details its core spectral characteristics, provides experimental protocols for its use, and illustrates a key experimental workflow.

Core Spectral and Physicochemical Properties

5-TAMRA azide is a bright, orange-red fluorescent dye that belongs to the rhodamine family. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, making 5-TAMRA azide an invaluable tool for fluorescently labeling proteins, nucleic acids, and other molecules.[1][2]

The key spectral properties of 5-TAMRA azide are summarized in the table below. It is important to note that slight variations in these values can be observed between different suppliers and measurement conditions (e.g., solvent).

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 541 - 555 nm | [Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5] |

| Emission Maximum (λem) | 567 - 579 nm | [Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5] |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | [Lumiprobe][4], [Vector Laboratories][5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [Lumiprobe][4] |

| Molecular Weight | 512.56 g/mol | [Lumiprobe][4] |

| Solubility | DMSO, DMF, Methanol | [Jena Bioscience][3] |

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of a fluorophore like 5-TAMRA azide.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

5-TAMRA azide

-

Anhydrous DMSO or ethanol

-

Buffer of choice (e.g., Phosphate Buffered Saline, PBS)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5-TAMRA azide (e.g., 1-10 mM) in anhydrous DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.05 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 575 nm).

-

Scan a range of excitation wavelengths (e.g., 480-570 nm).

-

The peak of the resulting spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex (e.g., 550 nm).

-

Scan a range of emission wavelengths (e.g., 560-650 nm).

-

The peak of the resulting spectrum is the emission maximum (λem).

-

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly used.[6][7]

Materials:

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

-

5-TAMRA azide

-

Ethanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the standard and 5-TAMRA azide in ethanol, ensuring the absorbance at the excitation wavelength is below 0.05.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

-

Calculate Quantum Yield: The quantum yield of 5-TAMRA azide (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent (n_sample = n_std if the same solvent is used).

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general workflow for labeling an alkyne-modified protein with 5-TAMRA azide.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)

-

5-TAMRA azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

DMSO

Procedure:

-

Prepare Reagents:

-

Dissolve the alkyne-modified protein in the reaction buffer.

-

Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (B8700270) (e.g., 500 mM in water).

-

Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

To the alkyne-modified protein solution, add 5-TAMRA azide to the desired final concentration (typically a molar excess).

-

Add the copper-chelating ligand.

-

Add CuSO₄.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Purification: Remove excess reagents and purify the labeled protein using methods such as size exclusion chromatography or dialysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application of 5-TAMRA azide for biomolecule labeling.

References

5-TAMRA azide chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-TAMRA (Tetramethylrhodamine) azide (B81097), a fluorescent probe widely used for labeling biomolecules through click chemistry. It covers the chemical properties, a detailed experimental protocol for its application, and a visual representation of the experimental workflow.

Core Chemical and Physical Properties

5-TAMRA azide is a bright, orange-fluorescent dye functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Chemical Structure:

-

CAS Number: 1192590-89-8[1]

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| Molecular Weight | 512.56 g/mol | [1][4] |

| Molecular Formula | C₂₈H₂₈N₆O₄ | [1][2] |

| Maximum Absorption (λmax) | ~546 nm (in DMSO/DMF) | [1][2] |

| Maximum Emission (λem) | ~579 nm (in DMSO/DMF) | [1][2] |

| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | [1][2] |

| Purity | ≥ 95% (LCMS) | [1] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [1][2] |

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol details the steps for labeling alkyne-modified DNA or oligonucleotides with 5-TAMRA azide using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified oligonucleotide/DNA

-

5-TAMRA azide

-

Anhydrous DMSO

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

5 mM Ascorbic Acid solution (freshly prepared)

-

10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO

-

Inert gas (e.g., Argon or Nitrogen)

-

Reagents for precipitation (e.g., 3% lithium perchlorate (B79767) in acetone (B3395972) or ethanol (B145695) and sodium acetate)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide or DNA in sterile, nuclease-free water in a pressure-tight vial.

-

Buffering: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

-

Reagent Addition:

-

Add DMSO to a final volume of 50%. Vortex to mix.

-

Add the 5-TAMRA azide stock solution (10 mM in DMSO) to achieve a 1.5-fold molar excess relative to the oligonucleotide. Vortex thoroughly.

-

-

Reduction of Copper(II): Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. This reduces Cu(II) to the catalytic Cu(I) state. Vortex briefly.

-

Degassing: Bubble an inert gas (e.g., argon) through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.

-

Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. The TBTA ligand stabilizes the Cu(I) oxidation state.

-

Reaction Incubation: Flush the vial with inert gas, cap it tightly, and vortex the mixture thoroughly. Incubate at room temperature overnight, protected from light.

-

Precipitation of the Labeled Oligonucleotide:

-

Add a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.

-

Incubate at -20°C for at least 20 minutes.

-

-

Purification:

-

Centrifuge the mixture to pellet the labeled oligonucleotide.

-

Discard the supernatant and wash the pellet with acetone or 70% ethanol.

-

Dry the pellet and purify the conjugate using reverse-phase HPLC or PAGE.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the copper-catalyzed click chemistry reaction for labeling an alkyne-modified biomolecule with 5-TAMRA azide.

Caption: A diagram illustrating the workflow for labeling biomolecules with 5-TAMRA azide.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 5-TAMRA Azide (B81097) in DMSO and Water

This technical guide provides a comprehensive overview of the solubility characteristics of 5-TAMRA (5-Carboxytetramethylrhodamine) azide, a widely used fluorescent probe in bioconjugation and cellular imaging. Understanding its solubility in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) and water is critical for accurate experimental design and execution.

Overview of 5-TAMRA Azide

5-TAMRA azide is a cell-permeable, red-fluorescent dye frequently utilized for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1][2][3] Its bright and photostable fluorescence makes it an ideal reporter for applications such as DNA synthesis detection, protein tracking, and Fluorescence Resonance Energy Transfer (FRET) assays.[4][5] The azide functional group allows for its specific covalent attachment to alkyne-modified molecules.[1]

Solubility Data

The solubility of 5-TAMRA azide is a key factor in its application, particularly for the preparation of stock solutions. It exhibits high solubility in polar aprotic organic solvents and limited solubility in aqueous solutions.

Quantitative Solubility Data Summary

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |

| DMSO | 125 mg/mL | 243.87 mM | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [1] |

| DMSO | Good | Not specified | Consistently listed as a suitable solvent. | [2][6][7][8] |

| Water | Low / Poor | Not specified | Generally considered to have poor solubility in aqueous solutions. | [6] |

| Water | Soluble | Not specified | One source lists water as a solvent, but this is an outlier compared to other reports. | [9] |

Multiple suppliers provide protocols for creating a 10 mM stock solution in DMSO, indicating that it is readily soluble at this common working concentration.[4][7][10]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving solid 5-TAMRA azide to create a concentrated stock solution for experimental use.

Materials:

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)[1]

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[1]

-

Calibrated micropipettes

-

Amber or foil-wrapped microcentrifuge tubes

Procedure:

-

Pre-warm Reagents: Allow the vial of solid 5-TAMRA azide and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing (if necessary): If starting from a bulk container, accurately weigh the desired amount of 5-TAMRA azide in a suitable microcentrifuge tube. For pre-aliquoted amounts (e.g., 1 mg), proceed to the next step.

-

Solvent Addition: Based on the mass of the 5-TAMRA azide, calculate and add the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of 5-TAMRA azide (MW ≈ 512.56 g/mol ), add 195 µL of DMSO.[4][7]

-

Dissolution:

-

Cap the tube securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, place the tube in an ultrasonic bath for 5-10 minutes, or until the solute is fully dissolved.[1]

-

-

Storage:

Visualization of Application Workflow

5-TAMRA azide is primarily used in bioorthogonal chemistry to label and visualize biomolecules. The following workflow illustrates its application in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Experimental workflow for labeling a biomolecule with 5-TAMRA azide via CuAAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 3. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 10 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 4. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 10 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. carlroth.com [carlroth.com]

- 8. TAMRA azide, 5-isomer, 825651-66-9 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. 5-TAMRA azide | AAT Bioquest [aatbio.com]

Physicochemical and Spectroscopic Properties of 5-TAMRA Azide

An In-Depth Technical Guide to the Mechanism of 5-TAMRA Azide (B81097) in Click Chemistry Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (5-TAMRA) azide, a widely used fluorescent probe, and its reaction mechanisms within the framework of click chemistry. It details the core principles of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, presents key quantitative data, and offers detailed experimental protocols for practical application in research and development.

5-TAMRA azide is a derivative of the bright and photostable rhodamine dye, modified with an azide functional group to enable its participation in click chemistry reactions.[1][2] Its robust performance under physiological conditions makes it an ideal fluorescent reporter for bioconjugation.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₈N₆O₄ | [1][3] |

| Molecular Weight | ~512.56 g/mol | [1][4] |

| Appearance | Pink to dark red solid | [1][4] |

| Purity | ≥ 90-95% (HPLC/LCMS) | [1][3] |

| Excitation Maximum (λex) | ~546-555 nm | [1][2][3] |

| Emission Maximum (λem) | ~575-580 nm | [1][2][3] |

| Molar Extinction Coeff. (ε) | ~91,000 L·mol⁻¹·cm⁻¹ | [2][3] |

| Solubility | Good in polar organic solvents (DMSO, DMF) | [3][4] |

| Storage Conditions | -20°C, protected from light | [1][3][4] |

Core Mechanisms of 5-TAMRA Azide in Click Chemistry

Click chemistry refers to a class of reactions that are bio-orthogonal, high-yielding, and proceed under mild, aqueous conditions.[5][6] 5-TAMRA azide is primarily employed in two variations of the azide-alkyne cycloaddition to form a stable triazole linkage.[7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction involves the specific ligation of an azide (5-TAMRA azide) and a terminal alkyne, functional groups that are largely absent in native biological systems, ensuring high specificity.[11][12] The reaction is characterized by its efficiency and the formation of a stable, irreversible covalent bond.[5][13]

The mechanism relies on a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate.[6] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide in a [3+2] cycloaddition to yield a stable 1,4-disubstituted triazole product.[8] To enhance reaction speed and yield, specialized reagents like FastClick™ 5-TAMRA Azide contain a copper-chelating ligand that stabilizes the Cu(I) oxidation state and increases its effective concentration at the reaction site.[14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[15][16] This copper-free click reaction is ideal for labeling biomolecules in living systems.[1][15]

The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[15][17] This intrinsic strain significantly lowers the activation energy of the cycloaddition, allowing the reaction between the strained alkyne and an azide to proceed rapidly at physiological temperatures without any catalyst.[7][17] 5-TAMRA azide reacts efficiently with biomolecules modified with a strained alkyne to form a stable triazole conjugate, enabling real-time visualization in live cells.[1][7]

Comparative Analysis: CuAAC vs. SPAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Requires Cu(I) catalyst.[10] | Catalyst-free.[7] |

| Biocompatibility | Limited in living systems due to copper toxicity.[15][18] | Highly biocompatible; suitable for live-cell and in vivo studies.[15][16] |

| Reaction Kinetics | Generally fast (10-100 M⁻¹s⁻¹). Can be accelerated with ligands.[14][18] | Can be very fast (up to 10⁶ M⁻¹s⁻¹ with optimized reagents), but kinetics vary widely with the type of strained alkyne used.[17] |

| Core Reagents | 5-TAMRA Azide + Terminal Alkyne .[5] | 5-TAMRA Azide + Strained Alkyne (e.g., DBCO, BCN).[15] |

| Primary Applications | Labeling of purified biomolecules (in vitro), material science, diagnostics.[1][9] | Live-cell imaging, in vivo tracking, surface labeling.[1][19] |

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is recommended for specific applications.

General Protocol for CuAAC Labeling of an Alkyne-Modified Peptide

This protocol describes the labeling of a peptide containing a terminal alkyne (e.g., propargylglycine) with 5-TAMRA azide.[9]

1. Reagent Preparation:

-

Alkyne-Peptide Stock: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-5 mM.

-

5-TAMRA Azide Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C.[20]

-

Copper(II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate Stock: Freshly prepare a 500 mM stock solution in deionized water immediately before use.

-

TBTA Ligand Stock: Prepare a 10 mM stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.

2. Reaction Assembly:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-Peptide (to a final concentration of 100 µM).

-

5-TAMRA Azide (to a final concentration of 200-500 µM; 2-5 equivalents).

-

TBTA Ligand (to a final concentration of 500 µM).

-

Copper(II) Sulfate (to a final concentration of 500 µM).

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM. Vortex briefly.[20]

3. Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction completion can be monitored by HPLC or mass spectrometry.

4. Purification:

-

Purify the labeled peptide from excess reagents. For peptides, this is commonly achieved via reverse-phase HPLC (RP-HPLC) or by precipitation (e.g., with cold acetone).[11]

General Protocol for SPAAC Labeling of Glycans in Live Cells

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by copper-free click labeling with a DBCO-functionalized 5-TAMRA dye.

1. Metabolic Labeling:

-

Culture cells under standard conditions to the desired confluency.

-

Replace the standard culture medium with a medium containing an azide-modified metabolic precursor (e.g., 25-100 µM of Ac₄ManNAz for sialic acid labeling) for 24-48 hours. This allows for the incorporation of azide groups into cellular glycans.

2. Copper-Free Click Reaction:

-

Wash the cells twice with warm PBS or serum-free medium to remove unincorporated azide sugar.

-

Add a solution of 5-TAMRA-DBCO (or other strained alkyne conjugate) to the cells at a final concentration of 5-20 µM in a serum-free medium.

-

Incubate for 30-90 minutes at 37°C, protected from light.

3. Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with warm PBS.

-

Fix the cells if required for the desired imaging application (e.g., with 4% paraformaldehyde).

-

Counterstain nuclei with a suitable dye (e.g., DAPI) if desired.

-

Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC channel).[1]

Visualizing the Experimental Workflow

The general workflow for labeling and detecting a biomolecule using 5-TAMRA azide and click chemistry follows a logical sequence of steps from modification to analysis.

References

- 1. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 2. metabion.com [metabion.com]

- 3. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. abpbio.com [abpbio.com]

- 6. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. bioclone.net [bioclone.net]

- 11. interchim.fr [interchim.fr]

- 12. tenovapharma.com [tenovapharma.com]

- 13. genecopoeia.com [genecopoeia.com]

- 14. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 19. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of TAMRA Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage, handling, and assessment of the stability of 5-TAMRA (Tetramethylrhodamine) azide (B81097), 5-isomer. Adherence to these guidelines is crucial for ensuring the reagent's integrity and performance in sensitive applications such as bioconjugation, fluorescence imaging, and FRET assays.

Overview of TAMRA Azide, 5-Isomer

5-TAMRA azide is a fluorescent probe widely used in bioorthogonal chemistry. Its azide group allows for covalent labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. The TAMRA fluorophore exhibits bright orange-red fluorescence, making it a popular choice for a variety of detection methods[3].

Storage and Handling Guidelines

Proper storage and handling are paramount to preserving the chemical integrity and functionality of this compound.

Solid Form

The compound is typically supplied as a solid. Upon receipt, it should be stored under the following conditions:

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C for long-term storage. | [4][5][6][7][8][9][10][11] |

| 0 - 4°C for short-term (days to weeks). | [12] | |

| Light | Store in the dark. Avoid prolonged exposure to light. | [4][6][7][8][9][11] |

| Moisture | Store in a dry, desiccated environment. | [7][12] |

Transportation is generally acceptable at ambient temperature for up to three weeks[4][13].

In Solution

Once dissolved, the stability of TAMRA azide can be more variable. It is recommended to prepare stock solutions in anhydrous, high-purity solvents.

| Parameter | Recommendation | Source(s) |

| Solvents | Good solubility in polar organic solvents such as DMSO, DMF, and alcohols (e.g., MeOH). Low solubility in water. | [4][5][6][8][9] |

| Storage Temperature | Aliquot and store at -20°C. For stock solutions in DMSO, some sources suggest storage at -80°C for extended periods (up to 6 months) and -20°C for shorter durations (up to 1 month). | [14] |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to prevent degradation. |

Stability Profile

While comprehensive quantitative stability data from peer-reviewed literature is limited, the following information is based on supplier recommendations and general chemical principles.

Shelf Life

The shelf life of the solid product, when stored correctly, is typically stated as:

| Form | Shelf Life | Source(s) |

| Solid (unopened) | 12 to 24 months after receipt. | [4][8][9][13] |

| Solid (properly stored) | >2 years. | [12] |

Potential Degradation Pathways

-

Photodegradation: Like many fluorescent dyes, TAMRA is susceptible to photobleaching upon prolonged exposure to light. This can lead to a loss of fluorescence intensity.

-

Hydrolysis: While generally stable, the amide linkage in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Reaction with Reducing Agents: The azide group can be reduced by various reducing agents, which would render the molecule inactive for click chemistry reactions.

Experimental Protocols

Preparation of Stock Solutions

To ensure accuracy and prolong the reagent's life, follow this protocol for preparing stock solutions:

-

Allow the vial of solid TAMRA azide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM solution, add 195 µL to 1 mg of the compound)[8].

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This is a general guideline; specific reaction conditions may need to be optimized for your application.

-

Prepare the alkyne-containing sample: Dissolve your alkyne-modified biomolecule in an appropriate buffer.

-

Prepare the reaction cocktail: In a microcentrifuge tube, combine the following in order:

-

Your alkyne-containing sample.

-

This compound (from a stock solution in DMSO or DMF). A slight molar excess relative to the alkyne is often used.

-

A copper(I) source (e.g., CuSO₄).

-

A reducing agent to convert Cu(II) to Cu(I) (e.g., sodium ascorbate).

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA) to improve reaction efficiency and reduce cytotoxicity.

-

-

Incubate: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.

-

Purification: Purify the labeled product using an appropriate method for your biomolecule (e.g., precipitation, chromatography, or dialysis) to remove unreacted dye and catalyst.

Visualized Workflows

Caption: Experimental workflow for this compound.

This diagram outlines the key steps from receiving and storing the solid compound to its use in a typical click chemistry labeling experiment and subsequent analysis.

References

- 1. carlroth.com [carlroth.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 6. abpbio.com [abpbio.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. tenovapharma.com [tenovapharma.com]

- 11. Tetramethylrhodamine (TAMRA) Azide (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)), 5-isomer 0.5 mg [thermofisher.com]

- 12. 5-TAMRA azide | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 5 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]

An In-depth Technical Guide to Bioorthogonal Chemistry with 5-TAMRA Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal chemistry centered on the versatile fluorescent probe, 5-TAMRA azide (B81097). It delves into the core principles, reaction mechanisms, and practical applications of this powerful tool in biological research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate the seamless integration of 5-TAMRA azide into your research workflows.

Introduction to Bioorthogonal Chemistry and 5-TAMRA Azide

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interact with the vast array of functional groups present in biological molecules. The azide group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and inertness towards biological molecules.[3]

5-Carboxytetramethylrhodamine (5-TAMRA) azide is a key reagent in this field. It is a bright, red-fluorescent dye that is widely used for labeling and visualizing biomolecules.[4] Its azide moiety allows it to participate in bioorthogonal "click chemistry" reactions, enabling the covalent attachment of the TAMRA fluorophore to a target molecule of interest.[5][6]

Key Properties of 5-TAMRA Azide:

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Appearance | Dark red solid |

| Solubility | Soluble in DMSO, DMF |

Core Bioorthogonal Reactions Involving 5-TAMRA Azide

5-TAMRA azide is primarily utilized in two major types of bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][7][8] This reaction is known for its high yields, specificity, and rapid kinetics.[7]

Reaction Mechanism of CuAAC

Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole linkage.[8][9] The driving force for this reaction is the release of ring strain in the cyclooctyne. The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and whole organisms.[8]

Reaction Mechanism of SPAAC

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for Reaction Selection

The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.

Table 1: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Potentially cytotoxic due to copper | Excellent, suitable for live cells and in vivo studies[8] |

| Reaction Kinetics | Generally very fast | Dependent on the cyclooctyne used, can be very fast[8] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Common Applications | In vitro labeling, proteomics, material science | Live-cell imaging, in vivo labeling, drug delivery[8] |

Table 2: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide (as a proxy for 5-TAMRA azide)

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Smaller size, lower lipophilicity.[10] |

| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | Robust reactivity.[10] |

| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | Generally exhibits the highest reaction rates.[10] |

| DIBAC | 0.24 | High reactivity.[4] |

| BCN (with fluorinated azide) | 0.07 | Reactivity can be tuned with modified azides.[4] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.[10]

Experimental Protocols

Protocol for CuAAC Labeling of Proteins in Cell Lysate

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with 5-TAMRA azide.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

5-TAMRA azide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

DMSO

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare Reagent Stocks:

-

5-TAMRA azide: 10 mM in DMSO.

-

TCEP: 100 mM in water (prepare fresh).

-

TBTA: 2 mM in 1:4 DMSO:t-butanol.

-

CuSO₄: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (prepare fresh).

-

-

Prepare Click Reaction Master Mix: For a 500 µL final reaction volume, add the reagents in the following order:

-

25 µL of 2 mM TBTA (final concentration: 0.1 mM).

-

10 µL of 50 mM CuSO₄ (final concentration: 1 mM).

-

5 µL of 100 mM TCEP (final concentration: 1 mM).

-

1.25 µL of 10 mM 5-TAMRA azide (final concentration: 25 µM).[11]

-

-

Perform the Click Reaction:

-

To your protein lysate (e.g., 50 µL at 1-5 mg/mL), add the appropriate volume of buffer to bring the total volume to just under 500 µL.

-

Add the freshly prepared click reaction master mix to the lysate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Analysis: The TAMRA-labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning.

Workflow for CuAAC Protein Labeling

Caption: Experimental workflow for CuAAC labeling of proteins with 5-TAMRA azide.

Protocol for SPAAC Labeling of Glycans in Live Cells

This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar followed by fluorescent labeling with a DBCO-conjugated 5-TAMRA.

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-5-TAMRA

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Seed cells in a suitable culture vessel for microscopy.

-

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.[6]

-

-

SPAAC Reaction:

-

Prepare a stock solution of DBCO-5-TAMRA in DMSO.

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Dilute the DBCO-5-TAMRA in pre-warmed complete culture medium to a final concentration of 5-30 µM.

-

Add the DBCO-5-TAMRA solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-5-TAMRA.

-

(Optional) Stain the cell nuclei with Hoechst 33342 or DAPI.

-

Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.

-

Workflow for Metabolic Glycan Labeling and SPAAC Imaging

Caption: Workflow for metabolic labeling of glycans and subsequent imaging using SPAAC with DBCO-5-TAMRA.

Applications in Research and Drug Development

The use of 5-TAMRA azide in bioorthogonal chemistry has a wide range of applications:

-

Visualization of Biomolecules: Tracking the localization, trafficking, and dynamics of proteins, glycans, lipids, and nucleic acids in live cells.[5][6]

-

Proteomics: Identifying and quantifying newly synthesized proteins or post-translationally modified proteins.[12]

-

Drug Target Identification: Using clickable photoaffinity probes to label and identify the protein targets of small molecules.[2]

-

High-Throughput Screening: Developing assays for enzyme activity and inhibitor screening.

-

Drug Delivery: Constructing targeted drug delivery systems where a drug is conjugated to a targeting moiety via a click reaction.

-

Glycobiology: Studying the role of glycosylation in health and disease by metabolic labeling and imaging of glycans.[13][14]

Conclusion

5-TAMRA azide is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bright fluorescence and ability to participate in highly specific and efficient bioorthogonal reactions make it an invaluable reagent for a wide array of applications, from fundamental cell biology to the development of new therapeutics and diagnostics. By understanding the principles of CuAAC and SPAAC and utilizing the detailed protocols provided, researchers can effectively harness the power of 5-TAMRA azide to advance their scientific discoveries.

References

- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

Quantum yield and extinction coefficient of 5-TAMRA azide

An In-depth Technical Guide to the Photophysical Properties of 5-TAMRA Azide (B81097)

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) azide is a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. As a member of the rhodamine family of dyes, it exhibits bright, photostable orange-red fluorescence.[1][2] The azide functional group enables its covalent attachment to a wide range of molecules through bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans in complex biological samples with minimal side reactions.[3][5]

This guide provides a comprehensive overview of the key photophysical parameters of 5-TAMRA azide—namely, its quantum yield and molar extinction coefficient. It also details the experimental protocols for the determination of these properties and illustrates the common workflow for its application in biomolecular labeling.

Quantitative Data Presentation

The photophysical properties of 5-TAMRA azide can vary depending on the solvent and local chemical environment. The following table summarizes the reported values for its molar extinction coefficient, quantum yield, and excitation/emission maxima.

| Property | Value | Solvent/Conditions | Source |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | Not Specified | [6][7] |

| 91,000 M⁻¹cm⁻¹ | DMSO or DMF | [8][9] | |

| 90,000 M⁻¹cm⁻¹ | DMSO | [10] | |

| 84,000 M⁻¹cm⁻¹ | Not Specified | [11] | |

| Fluorescence Quantum Yield (Φ) | 0.1 | Not Specified | [11] |

| Excitation Maximum (λex) | ~555 nm | Not Specified | [8] |

| 553 nm | Not Specified | [6][7] | |

| 546 nm | DMSO or DMF | [8][9] | |

| 541 nm | Not Specified | [11] | |

| Emission Maximum (λem) | ~580 nm | Not Specified | [8][12] |

| 579 nm | DMSO or DMF | [8][9] | |

| 575 nm | Not Specified | [6][7] | |

| 567 nm | Not Specified | [11] |

Experimental Protocols

Accurate determination of the molar extinction coefficient and fluorescence quantum yield is critical for the quantitative use of 5-TAMRA azide in experimental settings.

Protocol for Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of 5-TAMRA azide and dissolve it in a spectroscopic grade solvent (e.g., DMSO, DMF, or methanol) to create a concentrated stock solution of known molarity.[8][9][10]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each dilution.

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance of each solution at λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Protocol for Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[13][14]

Methodology:

-

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to 5-TAMRA azide (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[15]

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the 5-TAMRA azide sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[14]

-

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.[13]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the 5-TAMRA azide sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:[14] Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and reference standard, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).[14]

-

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving 5-TAMRA azide.

Caption: Workflow for biomolecule labeling using 5-TAMRA azide via CuAAC.

Caption: Workflow for determining relative fluorescence quantum yield.

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. benchchem.com [benchchem.com]

- 3. abpbio.com [abpbio.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]

- 6. TAMRA Azide, isomer 5, 1006592-61-5 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 9. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. 5-TAMRA azide | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. 5-TAMRA azide, CAS 1006592-61-5 | AxisPharm [axispharm.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. agilent.com [agilent.com]

- 15. leica-microsystems.com [leica-microsystems.com]

The Role of 5-TAMRA Azide as a FRET Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) as a versatile and widely used acceptor in Förster Resonance Energy Transfer (FRET) applications. From its fundamental photophysical properties to detailed experimental protocols and applications in studying complex biological processes, this document serves as a technical resource for researchers leveraging FRET technology.

Introduction to 5-TAMRA Azide in FRET

5-TAMRA is a bright, orange-fluorescent dye belonging to the rhodamine family. The azide functional group (-N₃) allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] This makes 5-TAMRA azide an excellent tool for labeling proteins, nucleic acids, and other molecules of interest for FRET-based studies.

In a FRET pair, an excited donor fluorophore can non-radiatively transfer its energy to a nearby acceptor molecule if their spectral properties overlap.[3] 5-TAMRA, with its strong absorption in the green-yellow region of the spectrum, serves as an excellent acceptor for a variety of common donor fluorophores, most notably fluorescein (B123965) (FAM) and its derivatives.[4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and enzymatic activities.[3]

Quantitative Data for 5-TAMRA Azide

The successful design of FRET experiments relies on a thorough understanding of the photophysical properties of the chosen fluorophores. The following tables summarize key quantitative data for 5-TAMRA azide.

Table 1: Photophysical Properties of 5-TAMRA Azide

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~546 - 555 nm | [5] |

| Emission Maximum (λem) | ~575 - 580 nm | [5] |

| Molar Extinction Coefficient (ε) | ~91,000 - 92,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.1 | [3] |

| Solubility | DMSO, DMF, Methanol | [5] |

Table 2: Förster Distances (R₀) of Common FRET Pairs with TAMRA as Acceptor

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for designing FRET experiments and is dependent on the spectral overlap between the donor and acceptor, their relative orientation, and the quantum yield of the donor.

| Donor Fluorophore | Förster Distance (R₀) in Å | Reference(s) |

| Fluorescein (FAM) | 45 - 55 | [3][4] |

| Cyanine 3 (Cy3) | 50 - 60 | [6][7] |

| Alexa Fluor 488 | 55 - 65 | [8] |

| Green Fluorescent Protein (GFP) variants | 40 - 50 | [9] |

Note: R₀ values can vary depending on the specific linkage chemistry, local environment, and the method of determination.

Signaling Pathways and Experimental Workflows

5-TAMRA azide-based FRET probes are instrumental in elucidating the dynamics of various cellular signaling pathways. Below are diagrams of key pathways and experimental workflows where such probes can be applied.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[1] Ligand binding to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and downstream signaling cascades.[10][11] FRET can be used to monitor these conformational changes in real-time.[12][13]

Figure 1: GPCR Signaling Cascade.

An experimental approach to study GPCR activation involves labeling the receptor or a ligand with a FRET donor and acceptor pair. For instance, a fluorescent ligand (donor) binding to a receptor labeled with 5-TAMRA azide (acceptor) would result in a FRET signal, allowing for the quantification of ligand binding and receptor activation kinetics.[14]

Epidermal Growth Factor Receptor (EGFR) / MAPK Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth, proliferation, and differentiation.[15][16] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway.[17][18]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. ulab360.com [ulab360.com]

- 4. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Genetically encoded click chemistry for single-molecule FRET of proteins. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring the formation of dynamic G-protein-coupled receptor–protein complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-TAMRA Azide Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) is a bright, red-fluorescent probe widely utilized for the detection and visualization of alkyne-modified biomolecules within cellular environments. This application note provides a detailed, step-by-step guide for performing intracellular staining using 5-TAMRA azide via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This bioorthogonal reaction enables the specific and efficient covalent labeling of target molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group.[3][4] The resulting stable triazole linkage ensures a robust and permanent fluorescent signal, making it an ideal tool for various applications, including the study of protein synthesis, glycan trafficking, and DNA replication.[5][6][7]

The protocol outlined below is designed for staining fixed and permeabilized cells, ensuring crisp and high-resolution fluorescent imaging.

Principle of the Method

The 5-TAMRA azide cell staining protocol is a two-step process. First, cells are incubated with a bioorthogonal alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or nucleoside). This precursor is incorporated into newly synthesized biomolecules by the cell's natural metabolic pathways. Following this incorporation, the cells are fixed and permeabilized to allow the entry of the detection reagents. The second step involves the "click" reaction, where the azide group of the 5-TAMRA molecule selectively reacts with the alkyne group on the modified biomolecule in the presence of a copper(I) catalyst. This reaction forms a stable, fluorescent triazole linkage, allowing for the visualization of the target molecules.

Quantitative Data Summary

The following table summarizes key quantitative data for 5-TAMRA azide and recommended concentrations for the click chemistry reaction.

| Parameter | Value | Reference |

| 5-TAMRA Azide Properties | ||

| Excitation Maximum (λex) | ~555 nm | [5][6] |

| Emission Maximum (λem) | ~580 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | [6] |

| Recommended Filter Sets | TRITC, Alexa Fluor® 555, DyLight 549 | [5] |

| Click Reaction Cocktail | ||

| 5-TAMRA Azide | 1.5 - 5 µM | [5] |

| Copper(II) Sulfate (B86663) (CuSO₄) | 1 - 2 mM | [1][8] |

| Copper Ligand (e.g., THPTA, BTTAA) | 5 - 10 mM (5x molar excess to CuSO₄) | [9] |

| Reducing Agent (e.g., Sodium Ascorbate) | 10 - 50 mM | [1] |

Experimental Protocols

Materials and Reagents

-

5-TAMRA azide (stored at -20°C, protected from light)

-

Alkyne-modified metabolic precursor (e.g., L-Azidohomoalanine for protein synthesis)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixation solution: 3.7% - 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.2% - 0.5% Triton X-100 in PBS

-

Wash buffer: PBS with 0.1% Tween-20

-

Click reaction buffer: 100 mM Tris buffer, pH 7.4

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)

-

Copper ligand stock solution (e.g., 500 mM THPTA in deionized water)

-

Reducing agent stock solution (e.g., 1 M sodium ascorbate (B8700270) in deionized water, freshly prepared)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Cells grown on coverslips or in imaging-compatible plates

Step-by-Step Protocol

Step 1: Metabolic Labeling with Alkyne Precursor

-

Culture cells to the desired confluency.

-

Replace the culture medium with a fresh medium containing the alkyne-modified metabolic precursor at a predetermined optimal concentration.

-

Incubate the cells for a sufficient period to allow for the incorporation of the precursor into the target biomolecules. This time will vary depending on the specific precursor and the biological process being studied.

-

Wash the cells twice with PBS to remove any unincorporated precursor.

Step 2: Cell Fixation and Permeabilization

-

Fix the cells by incubating with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with permeabilization solution for 30 minutes at room temperature.[8]

-

Wash the cells three times with wash buffer for 5 minutes each.

Step 3: Click Chemistry Reaction

Note: The click reaction cocktail should be prepared fresh and used immediately.

-

Prepare the click reaction cocktail in the click reaction buffer. Add the reagents in the following order, vortexing gently after each addition:

-

Copper(II) sulfate (final concentration: 1-2 mM)

-

Copper ligand (final concentration: 5-10 mM)

-

5-TAMRA azide (final concentration: 1.5-5 µM)

-

Reducing agent (final concentration: 10-50 mM)

-

-

Remove the wash buffer from the cells and add the click reaction cocktail, ensuring the cells are completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with wash buffer for 5 minutes each.

Step 4: Counterstaining and Imaging

-

If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for 5-TAMRA (e.g., TRITC or Texas Red).

Mandatory Visualizations

Caption: Experimental workflow for 5-TAMRA azide cell staining.

Caption: Signaling pathway of the CuAAC click reaction.

References

- 1. interchim.fr [interchim.fr]

- 2. abpbio.com [abpbio.com]

- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 7. oasis-lab.sk [oasis-lab.sk]

- 8. lumiprobe.com [lumiprobe.com]

- 9. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for 5-TAMRA Azide in In Situ Hybridization (ISH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 5-TAMRA (Tetramethylrhodamine) azide (B81097) for the fluorescent labeling of probes and their subsequent use in in situ hybridization (ISH) applications. This powerful technique allows for the precise visualization of specific DNA or RNA sequences within the spatial context of cells and tissues.

Introduction to 5-TAMRA Azide for ISH

5-TAMRA azide is a bright, red-fluorescent dye that can be efficiently and specifically conjugated to alkyne-modified oligonucleotide probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This method of labeling is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes within the sample. The resulting 5-TAMRA labeled probes are highly photostable and can be detected with standard fluorescence microscopy setups, making them a versatile tool for various ISH applications, from basic research to drug development.[1][2]

Key Features and Applications

Key Features of 5-TAMRA Azide in ISH:

-

Bright and Photostable Signal: 5-TAMRA provides a strong and reliable fluorescent signal with good resistance to photobleaching, enabling high-quality imaging.[1][2]

-

High Specificity: The click chemistry conjugation method ensures specific labeling of the probe, minimizing background signal.[1]

-

Compatibility: The excitation and emission spectra of 5-TAMRA are compatible with standard Cy3 and TRITC filter sets.[1]

-

Multiplexing Capability: 5-TAMRA can be used in combination with other fluorophores for multi-color ISH experiments.

Applications in Research and Drug Development:

-

Gene Expression Analysis: Visualize and quantify mRNA levels of target genes within intact tissues.

-

Cellular Localization of RNAs: Determine the subcellular location of specific RNA molecules.

-

Virus Detection: Identify viral nucleic acids within infected cells.

-

Chromosomal Analysis: Detect specific DNA sequences on chromosomes.

-

Biomarker Discovery: Identify and validate novel nucleic acid-based biomarkers in disease models.

Quantitative Data and Fluorophore Properties

For successful ISH experiments, understanding the properties of the chosen fluorophore is crucial. The following table summarizes the key photophysical properties of 5-TAMRA.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~546 - 555 nm | [1][3] |

| Emission Maximum (λem) | ~579 - 580 nm | [1][3] |

| Molar Extinction Coefficient | ~91,000 - 95,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield | ~0.1 | |

| Recommended Filter Set | Cy3 / TRITC | [1] |

Experimental Protocols

The following sections provide detailed protocols for preparing 5-TAMRA azide-labeled probes and performing fluorescence in situ hybridization (FISH).

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide Probes with 5-TAMRA Azide via Click Chemistry

This protocol outlines the steps for conjugating 5-TAMRA azide to an alkyne-modified oligonucleotide probe.

Materials:

-

Alkyne-modified oligonucleotide probe

-

5-TAMRA azide (e.g., 5-TAMRA-PEG3-Azide)

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Ascorbic acid stock solution (5 mM in water, freshly prepared)

-

2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0

-

Anhydrous DMSO

-

Nuclease-free water

-

Microcentrifuge tubes

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial.

-

Add Buffer and DMSO: Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO and vortex to mix.

-

Add 5-TAMRA Azide: Add the 5-TAMRA azide stock solution (10 mM in DMSO) to the oligonucleotide solution. The final concentration of the azide should be approximately 1.5 times the concentration of the oligonucleotide. Vortex thoroughly.

-

Initiate the Click Reaction:

-

Add the required volume of the freshly prepared 5mM ascorbic acid stock solution and vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and securely close the cap.

-

Vortex the mixture thoroughly. If a precipitate forms, heat the vial at 80°C for 3 minutes and vortex again.

-

-

Incubation: Incubate the reaction mixture at room temperature overnight, protected from light.

-

Precipitate the Labeled Probe:

-

Add at least a 4-fold volume of acetone to the reaction mixture.

-

Mix thoroughly and incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled probe.

-

Carefully discard the supernatant.

-

-

Wash and Dry:

-

Wash the pellet with 1 mL of acetone and centrifuge again at 10,000 rpm for 10 minutes.

-

Discard the supernatant and allow the pellet to air-dry.

-

-

Resuspend and Purify: Resuspend the labeled probe in a suitable buffer (e.g., TE buffer). For optimal performance, purify the probe using reverse-phase HPLC or PAGE.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with 5-TAMRA Azide Labeled Probes

This protocol provides a general workflow for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 90%, 70%)

-

Deionized or distilled water

-

Heat Pretreatment Solution (e.g., Citrate buffer, pH 6.0)

-

Pepsin Solution

-

Wash Buffer SSC

-

1% Formaldehyde solution

-

Hybridization Buffer

-

5-TAMRA azide labeled probe

-

DAPI/DuraTect™-Solution

-

Rubber cement or nail polish

-

Coverslips

-

Humidity chamber

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides at 70°C for 10 minutes.

-

Incubate slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded ethanol series (100%, 90%, 70%), each for 5 minutes.

-

Wash in deionized water (2 x 2 minutes).

-

-

Heat-Induced Epitope Retrieval:

-

Incubate slides in pre-warmed Heat Pretreatment Solution at 98°C for 15 minutes.

-

Immediately transfer slides to deionized water and wash for 2 x 2 minutes.

-

-

Proteolytic Digestion:

-

Apply Pepsin Solution to the tissue section and incubate for approximately 15 minutes at 37°C in a humidity chamber. The optimal time may vary depending on the tissue type.

-

Wash for 5 minutes in Wash Buffer SSC.

-

-

Post-Fixation:

-

Incubate for 15 minutes in 1% Formaldehyde solution.

-

Wash for 5 minutes in Wash Buffer SSC, followed by a 1-minute wash in deionized water.

-

-

Dehydration: Dehydrate the sections through a graded ethanol series (70%, 90%, 100%), each for 1 minute. Air dry the sections.

-

Denaturation and Hybridization:

-

Post-Hybridization Washes:

-

Carefully remove the rubber cement and coverslip.

-

Wash the slides in 1x Wash Buffer A at 37°C for 2 x 5 minutes.

-

-

Final Dehydration and Counterstaining:

-

Dehydrate through a graded ethanol series (70%, 90%, 100%), each for 1 minute.

-

Air dry the samples in the dark.

-

Apply 30 µl of DAPI/DuraTect™-Solution and cover with a coverslip.

-

-

Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3/TRITC.

Troubleshooting Common ISH Issues

| Issue | Possible Cause | Suggested Solution | Reference |

| Weak or No Signal | - Inefficient probe labeling- Low probe concentration- RNA/DNA degradation | - Verify probe labeling efficiency- Optimize probe concentration (typically 1-10 ng/µl)- Use RNase-free reagents and proper tissue handling to prevent degradation | [4] |

| High Background | - Non-specific probe binding- Insufficient washing- Autofluorescence | - Increase stringency of post-hybridization washes (higher temperature, lower salt concentration)- Use appropriate blocking reagents- Treat tissue with an autofluorescence quencher | [4] |

| Uneven Staining | - Incomplete deparaffinization- Uneven reagent application | - Ensure complete removal of paraffin- Apply all solutions evenly across the tissue section | |

| Photobleaching | - Excessive exposure to excitation light | - Use an anti-fade mounting medium- Minimize exposure time during imaging- Acquire images promptly after staining |

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

Caption: Workflow for labeling an alkyne-modified oligonucleotide with 5-TAMRA azide.

References

A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for Labeling with 5-TAMRA Azide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for bioconjugation, enabling the precise and efficient labeling of biomolecules. The foundational principle of this chemical philosophy is the use of highly efficient, specific, and bioorthogonal reactions. Among the most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies for the conjugation of 5-TAMRA (5-Carboxytetramethylrhodamine) azide (B81097), a widely used red-fluorescent dye, to alkyne-modified biomolecules.[1][2][3]

The choice between CuAAC and SPAAC is a critical consideration in experimental design, hinging on a trade-off between reaction kinetics and biocompatibility.[4] CuAAC, the classic "click" reaction, offers rapid kinetics but requires a copper(I) catalyst, which can be cytotoxic.[5] In contrast, SPAAC is a copper-free alternative that relies on the inherent strain of a cyclooctyne (B158145) to react with an azide, offering superior biocompatibility for in vivo and live-cell applications, albeit typically with slower reaction rates.[6][7]

These notes are intended to guide researchers in selecting the optimal click chemistry strategy for their specific application, whether it be in proteomics, genomics, drug discovery, or high-resolution imaging. We provide a quantitative comparison of the two methods, detailed experimental protocols, and visual workflows to facilitate successful implementation.

Quantitative Data Comparison

The selection of a click chemistry method is often dictated by the specific requirements of the experiment, including the desired reaction speed, the sensitivity of the biological system, and the required labeling efficiency. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.

| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) with DBCO | Copper-Free (SPAAC) with BCN |

| Second-Order Rate Constant (k₂) | ~1 to 100 M⁻¹s⁻¹ (typical) | ~0.6 - 1.0 M⁻¹s⁻¹ | ~0.06 - 0.1 M⁻¹s⁻¹ |

| Typical Reaction Time | < 1 hour | 2 - 12 hours | 4 - 24 hours |

| Biocompatibility | Lower (due to copper cytotoxicity) | High | High |

| Reaction Yield | Generally high (>90%) | High (>90%) | High (>90%) |

| Catalyst Required | Yes (Copper (I)) | No | No |

| Common Alkyne Partner | Terminal Alkynes | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |

Note: Reaction rates and times are estimates and can vary depending on the specific reactants, concentrations, solvent, and temperature.[8]

Experimental Protocols

The following are detailed protocols for the labeling of an alkyne-modified protein with 5-TAMRA azide using both CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-TAMRA Azide

This protocol describes the labeling of a terminal alkyne-modified protein with 5-TAMRA azide using a copper(I) catalyst generated in situ.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

5-TAMRA azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (B8700270)

-

DMSO (anhydrous)

-

Deionized water

-

Purification column (e.g., desalting column)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 5-TAMRA azide in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-